2-Amino-3-methoxypropanamide hydrochloride

Anticonvulsant Medicinal Chemistry SAR

Sourcing generic 2-aminopropanamides for anticonvulsant research yields inconsistent Na+ channel modulation-the 3-methoxy substitution is the critical pharmacophoric determinant. This chiral building block enables synthesis of N-benzyl derivatives achieving MES ED50 values as low as 8.9 mg/kg, surpassing phenytoin (9.5 mg/kg). It forms the core of the (3-fluoro)benzyloxyphenyl pharmacophore proven to enhance Na+ channel slow inactivation. Supplied as ≥95% hydrochloride salt for asymmetric synthesis of tool compounds targeting neuropathic pain and epilepsy mechanisms.

Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
CAS No. 17463-68-2
Cat. No. B1377081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methoxypropanamide hydrochloride
CAS17463-68-2
Molecular FormulaC4H11ClN2O2
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCOCC(C(=O)N)N.Cl
InChIInChI=1S/C4H10N2O2.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H
InChIKeyBGRFAWSLDPCYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methoxypropanamide hydrochloride: Chiral Building Block


2-Amino-3-methoxypropanamide hydrochloride (CAS 17463-68-2), with the molecular formula C4H11ClN2O2 and a molecular weight of 154.59 g/mol, is a water-soluble, white crystalline powder . It is an amino acid derivative, structurally related to O-methylserine amide, and serves primarily as a chiral building block or intermediate in medicinal chemistry .

Chiral building block / intermediate
Hydrochloride salt (improved water solubility)
Amino acid derivative (O-methylserine amide core)
Selection context: research-grade chiral scaffold for medicinal chemistry SAR.

2-Amino-3-methoxypropanamide hydrochloride: Irreplaceable Scaffold


Despite belonging to the class of 2-amino-propanamide derivatives, the specific 3-methoxy substitution on 2-amino-3-methoxypropanamide hydrochloride imparts distinct physicochemical and pharmacological properties. Studies on related compounds demonstrate that the nature of the C2 and C3 substituents critically influences key performance metrics such as anticonvulsant ED50 values and sodium channel modulation. Simple analogs like 2-amino-3-methylbutanamide or 2-amino-3,3-dimethylbutanamide exhibit different activity profiles, underscoring that generic substitution based solely on class membership would result in variable and potentially suboptimal outcomes [1]. The methoxy group is a key determinant of activity in lead series derived from this scaffold [2].

Target Compound
2-Amino-3-methoxypropanamide HCl
Class-Analog Mismatch
2-Amino-3-methylbutanamide or 3,3-dimethylbutanamide analogs show different anticonvulsant profiles; methoxy substitution is a key pharmacophore element.
Potential Substitute
Free base or other 2-amino-propanamide derivatives
Pharmacological Profile Shift
Replacing the methoxy group or salt form may alter Na+ channel slow inactivation and anticonvulsant ED50. Generic class-based substitution may not preserve lead activity.

2-Amino-3-methoxypropanamide hydrochloride: Activity Evidence


Anticonvulsant Activity vs. Phenytoin

In a comparative study of (R)-N'-benzyl 2-amino-3-substituted propionamide derivatives, the compound containing the 3-methoxy group and a 3-fluorophenoxymethyl substituent at the 4'-N'-benzylamide site demonstrated an ED50 of 8.9 mg/kg in the maximal electroshock seizure (MES) test. This activity not only surpassed the positive control phenytoin (ED50 = 9.5 mg/kg) but also represented a ~4-fold improvement over the base (R)-N'-benzyl 2-amino-3-methoxypropionamide scaffold [1]. This quantifies the value of the methoxy scaffold for generating high-potency anticonvulsants.

Anticonvulsant ED50
Head-to-head
Target: ED50 8.9 mg/kg Phenytoin: ED50 9.5 mg/kg
Reported MES model response context; lower ED50 than comparator.
Specific to derivative with 3-fluorophenoxymethyl substituent. Data to verify.
Anticonvulsant Medicinal Chemistry SAR

Sodium Channel Slow Inactivation

A separate study evaluating N-benzyl 2-amino-3-methoxypropionamide derivatives found that incorporating a (3-fluoro)benzyloxy unit at the 4'-benzylamide site dramatically enhanced the magnitude of Na+ channel slow inactivation [1]. While compounds based on the N-benzyl 2-amino-3-methoxypropionamide scaffold exhibited this effect, replacing the core with an N-benzyl 2-amino-3-methylpropionamide moiety or removing the amino acid group altogether did not produce the same pharmacological outcome [1]. This highlights the specific contribution of the methoxy-containing scaffold to this mechanism of action.

Na+ Channel Inactivation
Class-level
Dramatically enhanced slow inactivation (patch-clamp)
Supports Na+ channel pharmacophore model; methoxy scaffold required.
Qualitative effect; class-level inference from tested derivatives.
Sodium Channel Pain Pharmacophore

Salt Form and Purity Profile

2-Amino-3-methoxypropanamide hydrochloride is commercially available as a hydrochloride salt, which generally provides improved water solubility and solid-state stability compared to its free base counterpart. The compound is consistently supplied with a minimum purity specification of 95%, ensuring reliability as a building block for research and development . This is a practical advantage over sourcing the free base, which may have lower stability or require additional purification steps.

Purity & Salt Form
Specification review
Min. 95% (HCl salt)
High-purity building block for reproducible synthesis.
Supplier specification; free base may have different handling properties.
Chemical Synthesis Procurement Quality Control

2-Amino-3-methoxypropanamide hydrochloride: Key Applications


Anticonvulsant Lead Optimization

This compound serves as a key intermediate for synthesizing a library of N-benzyl 2-amino-3-methoxypropionamide derivatives. As demonstrated, modifications to this core scaffold can yield compounds with anticonvulsant ED50 values in the MES model that surpass the clinically used drug phenytoin (ED50 = 9.5 mg/kg), with the most potent derivative achieving an ED50 of 8.9 mg/kg [1]. This makes it a valuable building block for exploring novel anticonvulsants with pain-attenuating properties.

Sodium Channel Modulation for Pain Research

The core structure of 2-Amino-3-methoxypropanamide hydrochloride is a critical component of the (3-fluoro)benzyloxyphenyl pharmacophore, a structural unit proven to dramatically enhance Na+ channel slow inactivation [2]. Researchers studying the mechanisms of neuropathic pain or epilepsy can utilize this building block to construct tool compounds for investigating sodium channel function, with the confidence that the methoxy scaffold is essential for the observed pharmacological activity.

Chiral Intermediate Synthesis

The compound's utility as a chiral building block is well-established in the patent literature, which describes methods for preparing specific stereoisomers like R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate from related materials [3]. Its availability in a high-purity (≥95%) hydrochloride salt form makes it a reliable starting point for the asymmetric synthesis of more complex pharmaceutical candidates, particularly those requiring a chiral 2-amino-3-methoxypropanamide moiety.

Application
Selection Property
Validation Focus
Anticonvulsant SAR studies
3-Methoxy scaffold modification
MES model response and ED50 context
Na+ channel slow inactivation research
Pharmacophore assembly
Patch-clamp electrophysiology; methoxy requirement review
Chiral intermediate synthesis
Enantiomeric purity and salt form
Asymmetric synthesis route; building block identity confirmation
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